molecular formula C10H19N3 B11739246 N-butyl-1-propyl-1H-pyrazol-3-amine

N-butyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11739246
M. Wt: 181.28 g/mol
InChI Key: UKRXEFYCRRZUNV-UHFFFAOYSA-N
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Description

N-butyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-propyl-1H-pyrazol-3-amine typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This pathway is efficient and straightforward, often carried out under mild conditions . The reaction can be catalyzed by acids or bases, depending on the desired reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, utilizing optimized reaction conditions and catalysts to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: N-butyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-butyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1H-pyrazol-3-amine

Comparison: N-butyl-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-butyl-1-propylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-3-5-7-11-10-6-9-13(12-10)8-4-2/h6,9H,3-5,7-8H2,1-2H3,(H,11,12)

InChI Key

UKRXEFYCRRZUNV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1)CCC

Origin of Product

United States

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